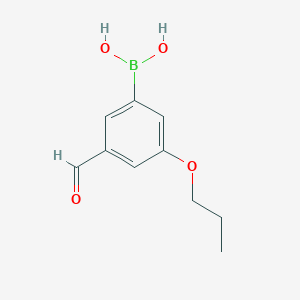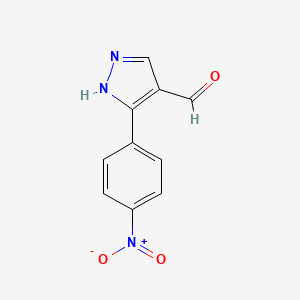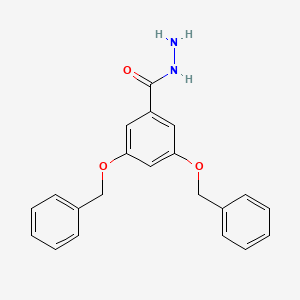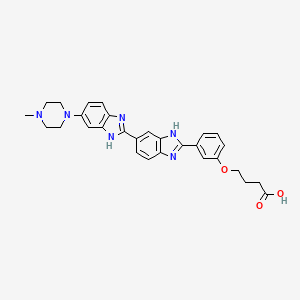
(3-Formyl-5-propoxyphenyl)boronic acid
説明
“(3-Formyl-5-propoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C10H13BO4 and a molecular weight of 208.02 . It is mainly used for research purposes .
Synthesis Analysis
Boronic acids, including “(3-Formyl-5-propoxyphenyl)boronic acid”, can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another approach is the reaction of triarylboranes with a ligand . Boronic acids are known for their reversible covalent inhibition of hydroxyl proteases .Molecular Structure Analysis
The molecular structure of “(3-Formyl-5-propoxyphenyl)boronic acid” consists of 10 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .Chemical Reactions Analysis
Boronic acids, such as “(3-Formyl-5-propoxyphenyl)boronic acid”, are known to undergo various chemical reactions. For instance, boronic acid esters undergo a transesterification reaction . In addition to transesterification, boronic esters also undergo a metathesis reaction .Physical And Chemical Properties Analysis
“(3-Formyl-5-propoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 408.6±55.0 °C at 760 mmHg, and a flash point of 200.9±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用
Proteomics Research
“(3-Formyl-5-propoxyphenyl)boronic acid” is a product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structures, interactions, and functions.
Sensing Applications
Boronic acids, including “(3-Formyl-5-propoxyphenyl)boronic acid”, have been utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications. These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This could involve the use of “(3-Formyl-5-propoxyphenyl)boronic acid” as a marker in biological samples, aiding in the identification and tracking of specific biological entities.
Protein Manipulation and Modification
Boronic acids have been used for protein manipulation and modification . This could involve the use of “(3-Formyl-5-propoxyphenyl)boronic acid” in the modification of protein structures or functions, potentially aiding in the study of protein behavior and interactions.
Separation Technologies
Boronic acids have been used in separation technologies . This could involve the use of “(3-Formyl-5-propoxyphenyl)boronic acid” in the separation of specific compounds or entities in a mixture, potentially aiding in the purification of specific substances.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This could involve the use of “(3-Formyl-5-propoxyphenyl)boronic acid” in the development of new drugs or treatments, potentially contributing to advances in medical science.
将来の方向性
Boronic acids, including “(3-Formyl-5-propoxyphenyl)boronic acid”, have potential applications in various fields. They are being increasingly utilized in the development of novel materials that show a longer lifetime and can be easily recycled . They are also being studied for their potential applications in medicinal chemistry .
作用機序
Target of Action
The primary target of the compound (3-Formyl-5-propoxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The (3-Formyl-5-propoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The (3-Formyl-5-propoxyphenyl)boronic acid affects the Suzuki-Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water , which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The result of the action of (3-Formyl-5-propoxyphenyl)boronic acid is the formation of new carbon-carbon bonds . This is achieved through the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Action Environment
The action of (3-Formyl-5-propoxyphenyl)boronic acid is influenced by environmental factors such as the presence of water. Boronic acids and their esters, including (3-Formyl-5-propoxyphenyl)boronic acid, are only marginally stable in water . This can influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
(3-formyl-5-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-2-3-15-10-5-8(7-12)4-9(6-10)11(13)14/h4-7,13-14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQVVDQADAGQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCC)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584728 | |
| Record name | (3-Formyl-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871125-80-3 | |
| Record name | B-(3-Formyl-5-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formyl-5-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-5-propoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)
![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)




